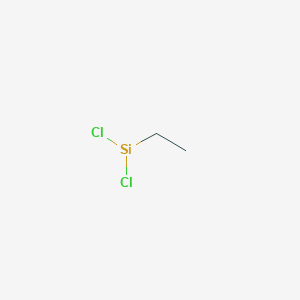

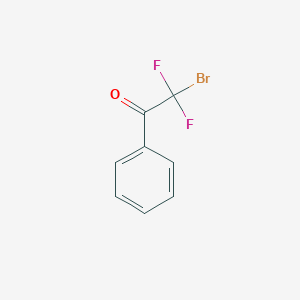

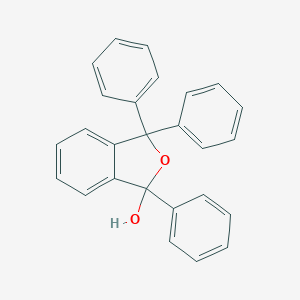

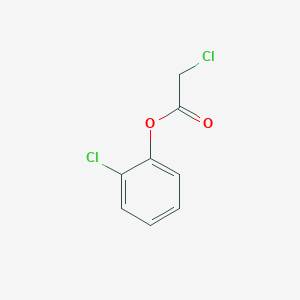

![molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4](/img/structure/B157198.png)

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Overview

Description

The compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their presence in various biologically active molecules. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their antibacterial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been approached through various methods. One efficient method involves the use of 4-methylaniline and malononitrile as starting materials, undergoing a five-step process that includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Another approach for synthesizing 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines starts from 5-amino-pyrazole-4-carbonitrile, reacting with various hydrazides in an ethanolic sodium ethoxide medium . Additionally, a series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been prepared using a two to three-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Molecular Structure Analysis

The molecular structures of these pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques such as IR, ^1H NMR, MS, elemental analysis, and X-ray diffraction crystallography . Computational studies have also been conducted to optimize the geometry, analyze van der Waals forces, dipole moments, atomic charges, and frontier orbital energies, which are crucial for understanding the interaction of these molecules with biological targets .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of chemical reactivity, which is essential for their biological activity. For instance, the presence of electron-donating groups on the phenyl rings of these compounds has been suggested to enhance their antibacterial activities through a soft nucleophilic attack on bio-macromolecular targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as their solubility, stability, and reactivity, are influenced by their molecular structure. The substituents on the central scaffold affect the lipophilicity and, consequently, the biological activity of these compounds. For example, the presence of highly lipophilic substituents at opposite sides of the central scaffold is required for activity on the sigma-1 receptor, which is involved in the treatment of pain .

Scientific Research Applications

Adenosine Receptor Affinity

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives exhibit significant affinity for A1 adenosine receptors. Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, demonstrating notable activity at these receptors. Their study highlights the potential of these compounds in modulating adenosine receptor functions (Harden, Quinn, & Scammells, 1991).

Antitumor and Antimicrobial Activities

Bhat, Montero, Panzica, Wotring, and Townsend (1981) reported the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine, indicating a decrease in antitumor activity upon altering the 4-amino substituent. This research suggests the importance of the 4-amino group in maintaining antitumor properties (Bhat et al., 1981). Additionally, Aydin, Anil, and Demir (2021) synthesized N-alkylated pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, suggesting potential applications in cancer therapy (Aydin, Anil, & Demir, 2021).

Synthesis and Biological Evaluation

Schmidt, Eichenberger, Wilhelm, and Druey (1959) described the synthesis of pyrazolo[3,4-d]pyrimidines with amino groups and their diuretic, cardiac, and tumor-inhibitory activities, indicating a broad spectrum of biological applications (Schmidt et al., 1959). Anderson, Cottam, Larson, Nord, Revankar, and Robins (1990) also contributed to the synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides, highlighting their relevance in medicinal chemistry (Anderson et al., 1990).

Safety And Hazards

Future Directions

The future directions for “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, the development of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold could be a promising area of research .

properties

IUPAC Name |

4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFLJNVOEIKGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

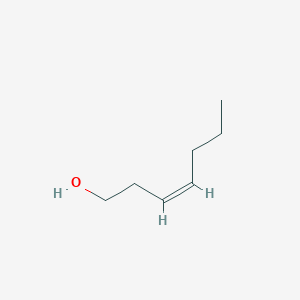

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)